molecular formula C15H17FO2 B15277819 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B15277819
M. Wt: 248.29 g/mol
InChI Key: SJOSKACVZCWPDM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a 4-fluorophenyl group at the 4-position. This structure combines the steric rigidity of the bicyclic system with the electronic effects of the fluorine atom, making it a promising candidate in medicinal chemistry, particularly as a bioisostere for aromatic rings in drug design . Its synthetic versatility allows for modifications at the carboxylic acid group or the fluorophenyl moiety, enabling tailored physicochemical and pharmacological properties.

Properties

Molecular Formula

C15H17FO2

Molecular Weight

248.29 g/mol

IUPAC Name

4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C15H17FO2/c16-12-3-1-11(2-4-12)14-5-8-15(9-6-14,10-7-14)13(17)18/h1-4H,5-10H2,(H,17,18)

InChI Key

SJOSKACVZCWPDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the bicyclo[2.2.2]octane core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The final step involves the carboxylation of the intermediate product to form the carboxylic acid group. This can be achieved through a Grignard reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

The parent compound, bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8), lacks the 4-fluorophenyl substituent. Key differences include:

  • Acidity : Substituents at the 4-position significantly influence acidity. For example, 4-methyl and 4-fluorophenyl derivatives exhibit pKa values of 4.8 and 3.9, respectively, due to the electron-withdrawing effect of fluorine enhancing deprotonation .
  • Bioactivity: The fluorophenyl derivative demonstrates enhanced binding to targets like MDM2 compared to non-fluorinated analogs, as seen in the MDM2 inhibitor AA-115/APG-115 (discussed below) .
Compound pKa Key Application Reference
Bicyclo[2.2.2]octane-1-carboxylic acid 4.8 Model for inductive effects
4-Methyl derivative 4.8 Synthetic intermediate
4-Fluorophenyl derivative 3.9 MDM2 inhibition

Fluorinated Analogues: AA-115/APG-115

AA-115/APG-115 (alrizomadlin) incorporates the 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid moiety as part of a larger spirocyclic structure. It is a potent MDM2 inhibitor (IC50 = 1.2 nM) currently in clinical trials for cancer therapy. Key comparisons:

  • Selectivity: The fluorophenyl group enhances hydrophobic interactions with MDM2’s p53-binding pocket, improving selectivity over non-fluorinated analogs .
  • Oral Bioavailability : The bicyclo[2.2.2]octane core improves metabolic stability, enabling oral administration—a rare feature among MDM2 inhibitors .

Bioisosteric Replacements

The bicyclo[2.2.2]octane system is used as a saturated bioisostere for benzene rings to reduce toxicity and improve solubility. For example:

  • Phenylthio Derivative (Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate) : Replaces a benzene ring with a sulfur-containing bicyclic system, altering electronic properties and redox stability .
  • Adamantane Derivatives (e.g., 3,5-Dimethyladamantane-1-carboxylic acid) : While more rigid, adamantanes exhibit lower solubility compared to bicyclo[2.2.2]octanes, limiting their utility in aqueous environments .

Ester Derivatives

Esterification of the carboxylic acid group modulates bioavailability:

  • Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS 20277-39-8) : Serves as a prodrug, hydrolyzing in vivo to release the active acid. This derivative has a logP of 2.5, enhancing membrane permeability compared to the parent acid (logP = 1.8) .

Key Research Findings

  • Inductive Effects : Quantum chemical calculations confirm that 4-substituents on the bicyclo[2.2.2]octane system exert predictable inductive effects, with fluorine increasing acidity by 8-fold compared to methyl groups .
  • Therapeutic Potential: AA-115/APG-115’s success underscores the fluorophenyl-bicyclo[2.2.2]octane scaffold’s utility in disrupting protein-protein interactions (PPIs), a challenging target class in oncology .
  • Synthetic Accessibility : The core structure is synthesized via esterification and Suzuki coupling, enabling scalable production .

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